Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1173297-91-0
VCID: VC2912345
InChI: InChI=1S/C11H14N2O4/c1-4-17-11(14)10-8(3)12-7(2)9(10)5-6-13(15)16/h5-6,12H,4H2,1-3H3/b6-5+
SMILES: CCOC(=O)C1=C(NC(=C1C=C[N+](=O)[O-])C)C
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate

CAS No.: 1173297-91-0

Cat. No.: VC2912345

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate - 1173297-91-0

Specification

CAS No. 1173297-91-0
Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
IUPAC Name ethyl 2,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C11H14N2O4/c1-4-17-11(14)10-8(3)12-7(2)9(10)5-6-13(15)16/h5-6,12H,4H2,1-3H3/b6-5+
Standard InChI Key IOUMUIKIKQQNMI-AATRIKPKSA-N
Isomeric SMILES CCOC(=O)C1=C(NC(=C1/C=C/[N+](=O)[O-])C)C
SMILES CCOC(=O)C1=C(NC(=C1C=C[N+](=O)[O-])C)C
Canonical SMILES CCOC(=O)C1=C(NC(=C1C=C[N+](=O)[O-])C)C

Introduction

Chemical Identity and Basic Properties

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate belongs to the pyrrole family, characterized by a five-membered heterocyclic aromatic ring containing one nitrogen atom. This compound is identified by the CAS registry number 1173297-91-0 and has a molecular formula of C11H14N2O4 with a molecular weight of 238.24 g/mol. The compound's structure incorporates several functional groups that define its chemical behavior: two methyl groups at positions 2 and 5, a nitrovinyl group at position 4, and an ethyl ester at position 3 of the pyrrole ring.

The unique arrangement of these functional groups contributes to the compound's reactivity and potential biological activities. The presence of the nitrovinyl group is particularly significant, as it can participate in various redox reactions that generate reactive intermediates capable of interacting with biological molecules.

PropertyValue
CAS Number1173297-91-0
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Chemical FamilyPyrrole derivatives
Primary Functional GroupsPyrrole ring, nitrovinyl group, ethyl ester, methyl groups
Research ClassificationFor research use only; not for human or veterinary applications

The compound's structural features contribute significantly to its physical and chemical properties, influencing its stability, solubility, and reactivity under various conditions. These properties make it a compound of interest for researchers working in organic synthesis, medicinal chemistry, and materials science.

Structural Characteristics and Chemical Properties

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate possesses a complex structure with several distinctive features that contribute to its chemical behavior. The core of the molecule is a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. This nitrogen atom (designated as 1H in the compound's name) bears a hydrogen that can participate in hydrogen bonding interactions, potentially influencing the compound's intermolecular behavior.

The methyl groups at positions 2 and 5 of the pyrrole ring affect the electron density distribution within the molecule, typically increasing electron density in the ring system and potentially enhancing the aromatic character. These methyl substituents may also provide steric effects that influence the compound's reactivity and interactions with other molecules.

At position 4, the (E)-2-nitrovinyl group represents a key structural element. The "(E)" designation indicates that the substituents are on opposite sides of the carbon-carbon double bond in the vinyl portion. This stereochemical feature may be crucial for the compound's biological activity, as molecular recognition processes often depend on specific spatial arrangements of functional groups.

The nitro group within this substituent is strongly electron-withdrawing, which can create regions of electron deficiency within the molecule. This electronic characteristic contributes to the compound's ability to undergo redox reactions and potentially interact with nucleophilic centers in biological systems.

The combined effect of these structural elements creates a molecule with unique chemical properties, including specific patterns of reactivity, solubility, and stability that distinguish it from other pyrrole derivatives.

Synthesis Methods and Preparative Approaches

The synthesis of Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions requiring precise control of reaction conditions. Understanding these synthetic pathways is essential for researchers seeking to produce this compound for further study or application.

Traditional Synthetic Route

The conventional synthesis of this compound generally follows a pathway involving the condensation of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base, followed by nitration to introduce the nitrovinyl group. This approach requires careful temperature control and the use of appropriate solvents such as ethanol or methanol to facilitate effective reactions.

The base-catalyzed condensation reaction initiates the formation of the core structure, while the subsequent nitration step introduces the nitrovinyl functionality. The stereochemistry of the nitrovinyl group (E-configuration) may be controlled through specific reaction conditions or through selective crystallization of the desired isomer.

Alternative Synthetic Approaches

While the search results don't provide specific alternative routes for our target compound, insights from the synthesis of related compounds suggest potential approaches. For instance, methods involving proline-catalyzed direct Mannich reaction-cyclization sequences followed by oxidative aromatization, as used in the synthesis of N-arylpyrrole-3-carbaldehydes, might be adapted for the preparation of this compound .

The development of more efficient synthetic routes remains an active area of research, with goals including improved yields, enhanced stereoselectivity, and reduced environmental impact. Alternative catalytic systems, greener solvents, and one-pot methodologies represent potential directions for improving the synthesis of this compound.

Purification and Characterization

Following synthesis, the purification of Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate typically involves techniques such as column chromatography, recrystallization, or preparative HPLC. The purified compound can be characterized using standard analytical methods, including NMR spectroscopy (1H and 13C), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm its structure and purity.

Current Research Trends and Future Directions

Research involving Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate continues to evolve, with several promising directions that may expand our understanding of this compound and its potential applications.

Structural Modifications and Derivative Development

One active area of research involves the development of structural analogs of Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate with enhanced properties. By modifying specific structural elements, researchers aim to create derivatives with improved biological activity, reduced toxicity, or enhanced pharmacokinetic profiles. These modifications might include:

  • Alterations to the substituents on the pyrrole ring

  • Modifications of the nitrovinyl group

  • Replacement of the ethyl ester with other functional groups

  • Introduction of additional functional groups to enhance solubility or target specificity

Systematic exploration of these structural variations could lead to the development of compounds with superior properties for specific applications.

Mechanistic Studies

Understanding the precise mechanisms through which Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate exerts its biological effects represents another important research direction. These studies may involve:

  • Identification of specific cellular targets

  • Elucidation of binding modes and interactions with biomolecules

  • Investigation of cellular responses to the compound

  • Determination of structure-activity relationships at the molecular level

Such mechanistic insights could guide more rational approaches to the development of derivatives with enhanced specificity and efficacy.

Applications in Materials Science

Beyond its biological activities, Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate and its derivatives may find applications in materials science. The compound's electronic properties, influenced by its conjugated system and functional groups, could be exploited in the development of:

  • Novel organic electronic materials

  • Sensors for specific analytes

  • Catalysts for chemical transformations

  • Functional materials with unique optical or electronic properties

Exploration of these applications represents a promising direction for future research.

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